(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Description
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a trans-configured α,β-unsaturated amide backbone. The molecule features two distinct aromatic substituents:
- R1: A 4-ethoxy-3-methoxyphenyl group, providing electron-donating properties via methoxy and ethoxy substituents.
This structural duality positions the compound as a candidate for diverse biological activities, including antimicrobial and anti-inflammatory effects, based on analogs reported in literature .
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-25-16-10-4-13(12-17(16)24-2)5-11-18(21)20-14-6-8-15(9-7-14)26(19,22)23/h4-12H,3H2,1-2H3,(H,20,21)(H2,19,22,23)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPXEESYEFTSPS-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzaldehyde and 4-sulfamoylaniline.
Formation of the Enamide: The key step involves the formation of the enamide linkage. This can be achieved through a condensation reaction between the aldehyde and the amine in the presence of a suitable catalyst and under controlled conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enamide to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential therapeutic effects.
Medicine: It could be investigated for its potential use as a drug candidate or as a lead compound in drug discovery.
Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities
The compound belongs to the N-arylcinnamamides family, sharing a common (2E)-prop-2-enamide backbone with:
- Phenyl/heteroaryl substituents at the α-position.
- Anilide derivatives at the β-position.
Key analogs and their structural variations are summarized below:
Antimicrobial Activity
- Electron-withdrawing groups (EWGs) : Compounds with trifluoromethyl (CF3) or chlorine substituents (e.g., , compound 2j) exhibit submicromolar activity against Staphylococcus aureus and MRSA due to increased lipophilicity (log D ~3.5) and membrane penetration .
- However, its activity remains uncharacterized .
Anti-inflammatory Activity
Physicochemical and Pharmacokinetic Properties
Lipophilicity (log D)
Lipophilicity critically influences bioavailability and cytotoxicity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
